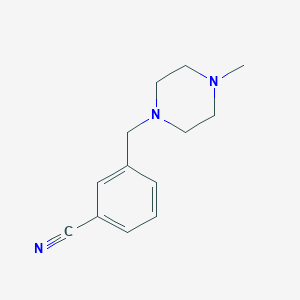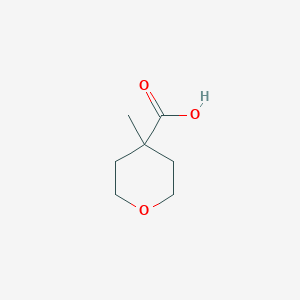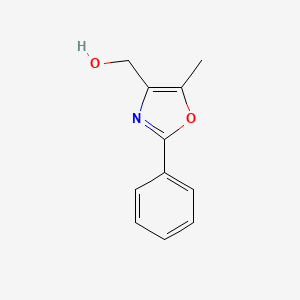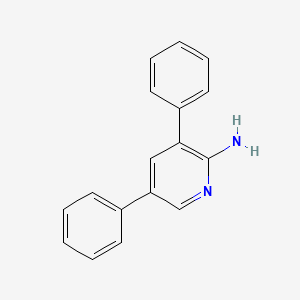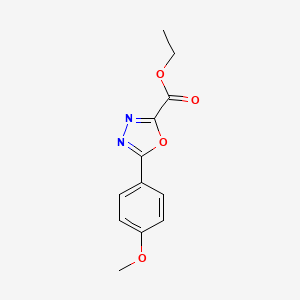
5-(4-甲氧基苯基)-1,3,4-恶二唑-2-甲酸乙酯
描述
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate, commonly referred to as E5-4MPC, is a synthetic compound that has been used in a variety of scientific research applications. It has been used as a model compound for studying the mechanism of action of other molecules, as well as for biochemical and physiological studies. In addition, it has been used in laboratory experiments to study the effects of various compounds on different biological systems.
科学研究应用
抗菌活性
该化合物在抗菌应用中显示出潜力。例如,一项研究重点介绍了合成具有 4-甲氧基苯基取代基的新型 1,3,4-恶二唑,表现出显着的抗菌活性 (Aghekyan 等人,2020 年)。
抗癌特性
5-(4-甲氧基苯基)-1,3,4-恶二唑-2-甲酸乙酯衍生物已被探索其抗癌特性。例如,含有该化合物的 novel 衍生物的合成和细胞毒性评估证明了对各种癌细胞系的有效性,表明其在癌症研究中的潜力 (Adimule 等人,2014 年)。
复杂分子的合成
该化合物用于合成具有多种应用的复杂分子。研究表明合成各种衍生物在药物化学中具有潜在用途,突出了其作为构建块的多功能性 (Wet-osot 等人,2017 年)。
抗氧化剂和抗菌研究
一些研究还集中于使用该化合物合成木脂素偶联物,展示了显着的抗氧化和抗菌活性。这表明其在开发新的治疗剂方面的潜力 (Raghavendra 等人,2016 年)。
晶体结构分析
已经研究了该化合物衍生物的晶体结构,为其化学性质和在材料科学中的潜在应用提供了宝贵的见解 (Yeong 等人,2018 年)。
抗糖尿病筛选
此外,该化合物的衍生物已被合成并评估其抗糖尿病特性,表明其在开发新的糖尿病治疗方法中的作用 (Lalpara 等人,2021 年)。
作用机制
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as substituted 5-(4-methoxyphenyl)-1h-indoles and 5-(4-methoxyphenyl)-1h-imidazoles, have been found to inhibit the catalytic activity of rabbit alox15 in a substrate-specific manner . This suggests that Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate may interact with its targets in a similar manner, leading to changes in their activity.
Biochemical Pathways
Similar compounds have been found to inhibit the catalytic activity of rabbit alox15 , suggesting that this compound may affect similar pathways and their downstream effects.
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate may have similar effects.
生化分析
Biochemical Properties
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound has been found to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. The interaction between Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific enzyme and the context of the reaction .
Additionally, Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate has been shown to interact with proteins involved in cellular signaling pathways, such as kinases and phosphatases. These interactions can modulate the activity of these proteins, leading to changes in cellular signaling and function .
Cellular Effects
The effects of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Furthermore, Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate has been shown to affect cellular metabolism by interacting with key metabolic enzymes. This interaction can lead to changes in the levels of metabolites and the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing the phosphorylation of target proteins .
In addition to enzyme inhibition, Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate can also activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These molecular interactions can lead to changes in gene expression, as the activity of transcription factors and other regulatory proteins is modulated .
Temporal Effects in Laboratory Settings
The effects of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate can change over time in laboratory settings. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the degradation of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate, resulting in the formation of degradation products that may have different biological activities .
In in vitro and in vivo studies, the long-term effects of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate on cellular function have been observed. These studies have shown that continuous exposure to this compound can lead to changes in cellular metabolism, gene expression, and cell signaling pathways, which may have implications for its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can modulate enzyme activity and cellular signaling pathways without causing significant adverse effects . At higher doses, Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate can induce toxic effects, including liver and kidney damage, as well as alterations in blood chemistry .
Threshold effects have also been observed, where a certain dosage level is required to achieve a significant biological effect. This threshold varies depending on the specific biological system and the context of the study .
Metabolic Pathways
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate is involved in various metabolic pathways, including those related to drug metabolism and detoxification. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases .
The interaction of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate with these enzymes can affect metabolic flux and the levels of metabolites within the cell. This can have implications for the overall metabolic state of the cell and its ability to respond to external stimuli .
Transport and Distribution
The transport and distribution of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters .
Once inside the cell, Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate can bind to intracellular proteins, which can affect its localization and accumulation within specific cellular compartments. This distribution can influence the biological activity of the compound and its potential therapeutic effects .
Subcellular Localization
The subcellular localization of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate is an important factor in determining its activity and function. This compound has been found to localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria .
The localization of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of a nuclear localization signal can facilitate the transport of this compound into the nucleus, where it can interact with transcription factors and other nuclear proteins .
属性
IUPAC Name |
ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-3-17-12(15)11-14-13-10(18-11)8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYYPTIVTNFIOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539809 | |
| Record name | Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99367-44-9 | |
| Record name | Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







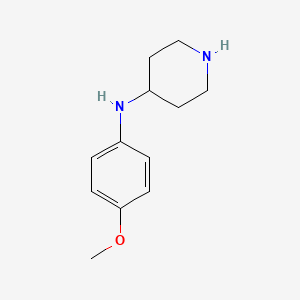

![N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine](/img/structure/B1314404.png)

![[3-(Piperidinomethyl)phenyl]methanol](/img/structure/B1314411.png)
